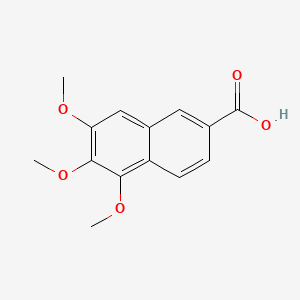

5,6,7-Trimethoxy-2-naphthoic acid

説明

Significance and Context within Naphthoic Acid Chemistry

Naphthoic acids, carboxylic acid derivatives of naphthalene (B1677914), represent a significant class of compounds in organic and medicinal chemistry. Their rigid, aromatic structure serves as a valuable scaffold for the development of a wide range of functional molecules. The addition of substituent groups, such as methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) moieties, to the naphthalene core can dramatically influence the compound's chemical and biological properties. These properties include, but are not limited to, solubility, electronic distribution, and the ability to interact with biological targets.

The substitution pattern of 5,6,7-Trimethoxy-2-naphthoic acid, with three methoxy groups on one of the aromatic rings, is of particular interest. The presence and positioning of these electron-donating groups can be expected to modulate the reactivity of the naphthalene system and the acidity of the carboxylic acid group. In broader chemical synthesis, naphthoic acid derivatives are utilized as intermediates in the creation of more complex molecules, including pharmaceuticals and dyes. For instance, derivatives of 2-naphthoic acid have been explored for their potential as P2Y₁₄ receptor antagonists.

Historical Perspective on Early Research and Isolation

Direct historical accounts of the isolation or synthesis of this compound are not readily found in the scientific literature. However, research into the chemical constituents of elm wood (Ulmus species) provides a crucial historical context for a closely related compound. Specifically, 6-hydroxy-5,7-dimethoxy-2-naphthoic acid was identified as a component of the heartwood of the rock elm, Ulmus thomasii.

Interestingly, later studies have suggested that this hydroxylated naphthoic acid may not be a true natural product but rather an artifact formed during the alkaline extraction process from other natural precursors present in the wood, such as sinapic acid. This highlights a common challenge in natural product chemistry: distinguishing between genuine plant metabolites and compounds formed through chemical transformations during isolation.

Overview of Contemporary Research Trajectories

Contemporary research directly targeting this compound is virtually nonexistent. However, the broader field of substituted naphthoic acids continues to be an active area of investigation. Research into the synthesis and biological activities of various naphthoic acid derivatives is ongoing, with a focus on their potential therapeutic applications.

Recent studies have focused on the synthesis of highly substituted naphthols and naphthoic acids, indicating a continued interest in developing methodologies to access novel substitution patterns on the naphthalene core. The closely related 6-hydroxy-5,7-dimethoxy-2-naphthoic acid has been the subject of synthetic studies, with researchers developing chemo-enzymatic methods to produce it on a preparative scale from sinapic acid. tandfonline.com This work is driven by the potential of this bio-based naphthoic acid derivative to serve as a sustainable alternative to petroleum-derived chemicals in the production of high-performance polymers. tandfonline.com

Furthermore, the 5,6,7-trimethoxy substitution pattern is found in other classes of natural and synthetic compounds that are being actively investigated for their biological properties. For example, 5,6,7-trimethoxyflavones have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. While this research does not directly involve this compound, it underscores the potential biological significance of this particular arrangement of methoxy groups on an aromatic scaffold.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Research Findings |

| 6-hydroxy-5,7-dimethoxy-2-naphthoic acid | C₁₃H₁₂O₅ | 248.23 | Isolated from Ulmus thomasii; can be synthesized from sinapic acid; potential as a bio-based monomer for polymers. tandfonline.com |

| Sinapic acid | C₁₁H₁₂O₅ | 224.21 | A natural precursor to 6-hydroxy-5,7-dimethoxy-2-naphthoic acid under certain conditions. tandfonline.com |

| 5,6,7-trimethoxyflavone | C₁₈H₁₆O₅ | 312.32 | Derivatives have been synthesized and show anti-proliferative activity in cancer cell lines. |

Structure

3D Structure

特性

IUPAC Name |

5,6,7-trimethoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-17-11-7-9-6-8(14(15)16)4-5-10(9)12(18-2)13(11)19-3/h4-7H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAHTEIDHNWRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=CC(=CC2=C1)C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90990042 | |

| Record name | 5,6,7-Trimethoxynaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69791-81-7 | |

| Record name | 5,6,7-Trimethoxy-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69791-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7-Trimethoxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069791817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7-Trimethoxynaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7-trimethoxy-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5,6,7 Trimethoxy 2 Naphthoic Acid

De Novo Synthesis Pathways for the Naphthalene (B1677914) Core

The formation of the fundamental naphthalene ring system is the cornerstone of any synthesis of 5,6,7-Trimethoxy-2-naphthoic acid. Various methods have been developed for constructing this bicyclic aromatic core from simpler acyclic or monocyclic precursors.

Multi-Step Organic Synthesis Protocols from Aromatic Precursors

A common and versatile approach to constructing the naphthalene skeleton involves the annulation of a second ring onto a pre-existing aromatic precursor. These multi-step sequences often rely on classical carbon-carbon bond-forming reactions to build the necessary framework, followed by cyclization and aromatization steps.

One potential starting material for the synthesis of this compound is a suitably substituted benzene (B151609) derivative. For instance, a synthetic route could commence with 3,4,5-trimethoxybenzaldehyde (B134019). A notable reaction that can be employed is the Stobbe condensation . This reaction involves the condensation of an aldehyde or ketone with a succinic acid diester in the presence of a strong base to yield an alkylidenesuccinic acid or a related derivative. acs.orgwikipedia.orgorganicreactions.orgdrugfuture.com In a specific example, the Stobbe condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate succinate (B1194679) derivative can furnish a key intermediate. acs.org This intermediate, a half-ester, possesses the necessary carbon framework that can be subsequently cyclized to form the second ring of the naphthalene system. The cyclization is often achieved through intramolecular Friedel-Crafts acylation, typically promoted by strong acids like polyphosphoric acid or a combination of acetic anhydride (B1165640) and sodium acetate (B1210297). Subsequent aromatization, which may occur spontaneously or be induced by a dehydrogenation agent, would lead to the formation of the substituted naphthalene core.

Another established strategy for naphthalene synthesis is the Haworth synthesis . wikipedia.orgwordpress.comvedantu.comscribd.comyoutube.com This classical method involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, followed by a series of reduction, cyclization, and aromatization steps. vedantu.comscribd.com To synthesize a 5,6,7-trimethoxy substituted naphthalene, one could envision starting with a trimethoxybenzene derivative and subjecting it to the Haworth synthesis sequence. The initial acylation would be followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid. The subsequent intramolecular Friedel-Crafts cyclization would form a tetralone intermediate, which can then be reduced and dehydrogenated to yield the desired polysubstituted naphthalene. The regioselectivity of the initial Friedel-Crafts reaction is a critical factor in this approach.

Application of Named Reactions in Naphthoic Acid Scaffold Construction

Beyond the general strategies, several powerful named reactions are instrumental in the construction of the naphthoic acid scaffold. These reactions often provide efficient and regioselective pathways to the naphthalene core.

The Stobbe condensation , as mentioned earlier, is a prime example of a named reaction directly applicable to building the carbon framework necessary for the naphthalene ring system. acs.orgwikipedia.orgorganicreactions.orgdrugfuture.comorganicchemistrytutor.com The reaction between a benzaldehyde (B42025) derivative and a succinic ester provides a direct route to an intermediate that is primed for cyclization to form the second aromatic ring. acs.org The mechanism of the Stobbe condensation involves the formation of a γ-lactone intermediate, which then undergoes base-induced elimination to form the characteristic alkylidenesuccinic acid product. wikipedia.org

The Haworth synthesis is another cornerstone named reaction in the synthesis of polycyclic aromatic hydrocarbons, including naphthalenes. wikipedia.orgwordpress.comvedantu.comscribd.comyoutube.com Its multi-step nature, involving Friedel-Crafts acylation, reduction, and cyclization, offers a reliable, albeit sometimes lengthy, route to the naphthalene core. vedantu.comscribd.com The choice of starting materials and the control of reaction conditions are crucial for achieving the desired substitution pattern on the final naphthalene product. wordpress.com

More contemporary methods for naphthalene synthesis include various cyclization reactions . For instance, electrophilic cyclization of alkyne-containing arenes can be a powerful tool for constructing the naphthalene ring system under mild conditions. semanticscholar.org Additionally, transition metal-catalyzed reactions, such as those employing iron catalysis, have emerged as valuable methods for the cyclization of carbonyl compounds to form substituted naphthalenes. nih.gov These modern approaches often offer advantages in terms of efficiency and regioselectivity.

Functionalization and Derivatization Approaches

Once the naphthalene core is established, or in some cases, during its construction, the introduction and manipulation of functional groups are necessary to arrive at the final target molecule, this compound.

Regioselective Introduction and Manipulation of Methoxy (B1213986) Groups

The precise placement of the three methoxy groups at positions 5, 6, and 7 is a critical challenge in the synthesis of the target compound. This can be achieved either by starting with a precursor that already contains these groups in the correct arrangement or by introducing them regioselectively onto a pre-formed naphthalene ring.

In a de novo synthesis starting from 3,4,5-trimethoxybenzaldehyde, the methoxy groups are carried through the synthetic sequence. However, if a different synthetic strategy is employed, the regioselective introduction of methoxy groups becomes paramount. This often involves the use of directing groups or the exploitation of the inherent reactivity patterns of the naphthalene nucleus. For instance, the synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid has been achieved from sinapic acid, highlighting a chemo-enzymatic pathway that controls the placement of methoxy and hydroxyl groups. semanticscholar.org The hydroxyl group in such a compound could then be methylated to afford the trimethoxy substitution pattern.

The manipulation of existing functional groups is also a key strategy. For example, a dihydroxynaphthoic acid derivative could be selectively methylated. The regioselectivity of such a methylation would depend on the relative acidity of the hydroxyl groups and the choice of methylating agent and reaction conditions.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the naphthalene ring is a key functional handle that can be introduced at various stages of the synthesis and can be further transformed if necessary.

The esterification of the carboxylic acid group is a common transformation, often performed for purification purposes, as a protecting group strategy, or to synthesize ester derivatives with specific properties. Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), are widely applicable. youtube.com

For sterically hindered carboxylic acids, or when mild reaction conditions are required, other esterification methods can be employed. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective method for forming esters. organicreactions.org Other methods for esterifying sterically hindered acids include the use of diazomethane, although this reagent is hazardous and requires careful handling.

Amidation Protocols

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. For derivatives of naphthoic acids, several methods have been developed to achieve this conversion efficiently.

One common approach involves the activation of the carboxylic acid. For instance, 2-hydroxy-3-methoxycarbonyl-6-naphthoic acid can be converted to its corresponding acid chloride using a chlorinating agent in a suitable solvent like tetrahydrofuran (B95107). google.com The resulting acid chloride is then reacted with an amine source to form the amide. google.com A patent describes the amidation of a 2-acetoxy-6-naphthoic acid chloride, where the reaction with an ammonium (B1175870) salt in a solvent like tetrahydrofuran or diethylene glycol diethyl ether yielded the corresponding amide. google.com The reaction temperature for such amidations is typically in the range of -40 to 100°C, with a more preferred range of 0 to 60°C. google.com

Another effective method for amide formation is the use of coupling agents. 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been successfully employed as a condensing agent for the synthesis of novel naphthoquinone aromatic amides from 1-hydroxy-2-naphthoic acid, leading to high yields of the corresponding carboxamides. nih.gov

The following table summarizes representative amidation reactions of naphthoic acid derivatives:

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Acetoxy-6-naphthoic acid chloride | Ammonium acetate, Tetrahydrofuran | 2-Acetoxy-6-naphthoic acid amide | 70 mol% | google.com |

| 2-Hydroxy-6-n-butoxycarbonyl-3-naphthoic acid chloride | Ammonium source, Tetrahydrofuran | 2-Hydroxy-6-n-butoxycarbonyl-3-naphthoic acid amide | 88 mol% | google.com |

| 1-Hydroxy-2-naphthoic acid | Amine, DMTMM | Naphthoquinone aromatic amide | High | nih.gov |

Table 1: Examples of Amidation Reactions of Naphthoic Acid Derivatives

Decarboxylation Processes

Decarboxylation, the removal of a carboxyl group, is a significant reaction in organic chemistry. In the context of naphthoic acids, this process can be achieved under various conditions.

Catalytic decarboxylation using heterogeneous catalysts is one prominent method. For instance, the decarboxylation of naphthenic acids, which can include naphthalene-based carboxylic acids, has been studied using HZSM-5 zeolite catalysts. mdpi.com The reaction involves the cleavage of the C-C bond in the carboxylic acid to release carbon dioxide. mdpi.com The efficiency of this process is influenced by parameters such as temperature and reaction time. mdpi.com Studies have shown that the rate of naphthenic acid removal increases with temperature, with a maximum often observed around 300°C. mdpi.com

The Langmuir-Hinshelwood (LH) kinetics model is often used to describe the mechanism of such heterogeneous catalytic reactions, which involves the adsorption of the carboxylic acid onto the catalyst surface, a surface reaction, and subsequent desorption of the product. mdpi.com

Another approach to decarboxylation involves heating the naphthoic acid, sometimes in the presence of a catalyst or a reactive agent. For example, the synthesis of 6,7-dimethoxy-2-naphthoic acid was achieved by heating 6,7-dimethoxy-1,2-dihydro-3-naphthoic acid with sulfur at 215°C. prepchem.com While this example involves an aromatization step, it highlights the use of high temperatures in transformations of related structures.

The table below outlines key aspects of decarboxylation processes relevant to aromatic carboxylic acids:

| Method | Catalyst/Conditions | Key Findings | Reference |

| Catalytic Decarboxylation | HZSM-5 Zeolite | Rate increases with temperature, peaking around 300°C. | mdpi.com |

| Thermal Decarboxylation/Aromatization | Sulfur, 215°C | Afforded the corresponding naphthoic acid from a dihydro precursor. | prepchem.com |

Table 2: Overview of Decarboxylation Processes

Selective Metallation and Subsequent Substitution Reactions

Selective metallation, followed by reaction with an electrophile, is a powerful tool for the functionalization of aromatic rings. This strategy allows for the introduction of various substituents at specific positions.

While direct selective metallation on this compound is not extensively detailed in the provided search results, related chemistries on similar aromatic systems provide valuable insights. For instance, the synthesis of 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid has been achieved through a route involving the treatment of 5-methoxy-1-tetralone (B1585004) with trimethylsilyl (B98337) cyanide in the presence of a zinc iodide catalyst. researchgate.net This reaction proceeds through an α,β-unsaturated nitrile intermediate. researchgate.net

Furthermore, the synthesis of 6-bromo-2-naphthoic acid illustrates a functionalization pathway that begins with 6-hydroxy-2-naphthoic acid. google.com This starting material is first converted to 6-amino-2-naphthoic acid, which then undergoes a diazotization reaction. google.com The resulting diazonium salt is subsequently reacted with copper bromide in the presence of an acid to yield the brominated product. google.com This sequence highlights a method for introducing a halogen substituent onto the naphthalene core, which can then potentially be used in cross-coupling reactions for further derivatization.

The following table summarizes a relevant functionalization reaction on a naphthoic acid derivative:

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 6-Hydroxy-2-naphthoic acid | 1. NH₃, Sulfite/Bisulfite 2. Diazotization 3. CuBr, Acid | 6-Amino-2-naphthoic acid, Diazonium salt | 6-Bromo-2-naphthoic acid | google.com |

Table 3: Example of Selective Functionalization of a Naphthoic Acid Derivative

Chemical Reactivity and Mechanistic Investigations of 5,6,7 Trimethoxy 2 Naphthoic Acid and Its Analogues

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene ring system is inherently more reactive towards electrophilic substitution than benzene (B151609). libretexts.org In substituted naphthalenes, the position of substitution is directed by the electronic properties of the existing substituents. For 5,6,7-trimethoxy-2-naphthoic acid, the three methoxy (B1213986) groups are strong activating, ortho, para-directing groups, while the carboxylic acid at the C2 position is a deactivating, meta-directing group.

Electrophilic attack is generally favored at the C1 position in naphthalene derivatives due to the higher stability of the resulting carbocation intermediate, which can be resonance-stabilized while retaining one intact benzene ring. libretexts.org For this compound, the C1 and C8 positions are activated by the flanking methoxy groups. However, steric hindrance from the adjacent substituents may influence the regioselectivity of the reaction. In the case of 3-nitro-2-naphthylamine, another substituted naphthalene, electrophilic substitution patterns have been studied, providing insights into the directing effects of substituents on the naphthalene core. chemrxiv.org

Nucleophilic aromatic substitution on naphthalene derivatives typically requires the presence of strongly electron-withdrawing groups to activate the ring. While the carboxylic acid group is deactivating, it is not as strongly activating towards nucleophilic attack as a nitro group, for instance. However, in a related compound, 1-methoxy-2-(diphenylphosphinyl)naphthalene, the methoxy group can be displaced by various nucleophiles, including Grignard reagents, alkoxides, and amides. elsevierpure.com This suggests that under certain conditions, nucleophilic substitution on the methoxy-substituted ring of this compound might be feasible, potentially at the positions activated by the electron-withdrawing carboxyl group.

Oxidation Reactions and Product Characterization

The oxidation of naphthalene derivatives can lead to a variety of products, depending on the oxidant and the reaction conditions. The electron-rich nature of the trimethoxy-substituted ring in this compound makes it susceptible to oxidation. Oxidation of naphthalene and its derivatives can yield naphthoquinones or lead to ring-opening products. msu.edu

In some cases, oxidation can lead to decarboxylation, the loss of the carboxylic acid group, which has been observed in the catalytic decarboxylation of naphthoic acids using metal oxides. doe.gov For instance, silver oxide (Ag₂O) has shown high activity for the decarboxylation of naphthoic acid at 300°C. doe.gov The oxidation of alkyl-substituted naphthalenes often targets the side chain, but with methoxy substituents, the aromatic ring itself is more likely to be the site of oxidation. msu.edu A biotransformation process has been reported for the conversion of 2-formyl-6-naphthoic acid to 2,6-naphthalene dicarboxylic acid using Pseudomonas sp., indicating that microbial oxidation can be a highly specific method for modifying naphthoic acids. nih.gov

| Reactant | Reagents and Conditions | Major Product(s) | Reference |

| Naphthoic acid | Ag₂O, 300°C | Decarboxylated naphthalene | doe.gov |

| 2-formyl-6-naphthoic acid | Pseudomonas sp. HN-72, 40°C, pH 8.0 | 2,6-Naphthalene dicarboxylic acid | nih.gov |

Palladium-Catalyzed Transformations and Their Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com These reactions are widely used in the synthesis of complex organic molecules. For aryl halides and triflates, the general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The synthesis of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives demonstrates the utility of the 5,6,7-trimethoxy-naphthalene scaffold in building more complex molecules, likely involving palladium-catalyzed steps in their synthesis. nih.gov

General Mechanism of Palladium-Catalyzed Cross-Coupling:

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. |

| Transmetalation | The organic group from an organometallic reagent is transferred to the palladium center, displacing the halide. |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst. |

Reactivity of Naphthoic Acid Derivatives with Other Functional Groups

The chemical reactivity of this compound is a composite of the reactivities of its constituent functional groups: the carboxylic acid and the methoxy groups on the naphthalene ring.

The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. It can also be converted to an acyl chloride, which is a more reactive intermediate for further transformations. google.com The presence of multiple methoxy groups can influence the reactivity of the carboxylic acid. For instance, the electron-donating nature of the methoxy groups increases the electron density on the naphthalene ring, which may slightly decrease the acidity of the carboxylic acid compared to an unsubstituted naphthoic acid.

Structural Modifications and Derivative Synthesis Based on the Naphthoic Acid Core

Design and Synthesis of Naphthoic Acid Derivatives with Varied Substitution Patterns

The strategic placement of substituents on the naphthoic acid core is a key approach to modulating the biological and chemical properties of the resulting derivatives. While direct derivatization of 5,6,7-trimethoxy-2-naphthoic acid is not extensively documented in publicly available literature, the synthesis of related structures provides a clear blueprint for potential modifications.

Research into compounds with a similar 5,6,7-trimethoxy substitution pattern on different aromatic cores highlights common synthetic strategies. For instance, a series of 5,6,7-trimethoxyflavones and their derivatives have been synthesized to explore their anti-proliferative activities. rsc.orguni.lu These syntheses often involve the cyclization of chalcones derived from appropriately substituted acetophenones and benzaldehydes. This suggests that the 2-naphthoic acid moiety of our target compound could be converted into a variety of functional groups, such as an acetyl group, which could then serve as a handle for further elaboration into more complex structures like flavones or quinazolines.

Similarly, the synthesis of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives demonstrates the versatility of the trimethoxy-substituted aromatic ring in constructing complex heterocyclic systems. nih.gov These compounds were prepared through methods like microwave irradiation, showcasing the use of modern synthetic techniques to efficiently generate libraries of derivatives. nih.gov The core synthetic step often involves the reaction of an anthranilic acid derivative with a formamide (B127407) or a similar one-carbon synthon to build the quinazoline (B50416) ring. Adapting this to the naphthoic acid core would involve converting the carboxylic acid to an amine, a standard synthetic transformation.

The following table outlines potential derivatives based on synthetic routes applied to analogous structures:

| Derivative Class | Potential Synthetic Precursor from this compound | Key Reaction Type |

| Amides | 5,6,7-Trimethoxy-2-naphthoyl chloride | Amidation |

| Esters | 5,6,7-Trimethoxy-2-naphthoyl chloride | Esterification |

| Ketones | This compound | Friedel-Crafts acylation or reaction with organometallics |

| Amines | This compound | Curtius, Hofmann, or Schmidt rearrangement |

These fundamental transformations would yield a new set of starting materials, each with the intact 5,6,7-trimethoxy substitution pattern, ready for further diversification.

Impact of Methoxy (B1213986) Group Positional Isomerism on Molecular Properties

The specific placement of the three methoxy groups at the 5, 6, and 7-positions of the naphthalene (B1677914) ring is expected to confer distinct properties to the molecule compared to other positional isomers. The electronic and steric effects of these groups can influence the molecule's reactivity, conformation, and interactions with biological targets or other molecules. nih.gov

A study on the menthyl esters of various methoxynaphthoic acids provides direct insight into the influence of methoxy group positioning on a key physical property: optical rotation. rsc.org This research systematically compared the rotatory powers of menthyl esters of different methoxy-1-naphthoates and methoxy-2-naphthoates. For example, the study examined 2-, 4-, 5-, and 8-methoxy-1-naphthoates and 3-methoxy-2-naphthoate. rsc.org It was observed that the solvent had a significant impact on the rotatory powers of these naphthoic esters, in some cases even changing the sign of the rotation. rsc.org This highlights the sensitivity of the molecule's chiroptical properties to its environment, which is modulated by the position of the methoxy substituent.

The following table summarizes the observed and expected impacts of methoxy group isomerism:

| Property | Observation in Related Systems | Expected Impact on this compound |

| Optical Rotation (of esters) | Varies significantly with methoxy position and solvent. rsc.org | The specific substitution pattern will result in a unique chiroptical signature. |

| Nonlinear Optical (NLO) Properties | Dependent on the position of methoxy groups on a phenyl ring in chalcones. researchgate.net | The arrangement of three methoxy groups would likely lead to distinct NLO properties compared to other isomers. |

| Chemical Reactivity | Methoxy groups are activating and directing in electrophilic aromatic substitution. | The 5,6,7-trimethoxy pattern will direct incoming electrophiles to specific positions on the naphthalene ring. |

| Biological Activity | The methoxy group is prevalent in many drugs and influences binding, physicochemical properties, and metabolism. nih.gov | The specific isomeric form is crucial for defining the structure-activity relationship with any biological target. |

Modifications to the Naphthalene Ring Saturation and Aromaticity

Altering the saturation and aromaticity of the naphthalene core of this compound opens up another avenue for creating diverse chemical structures. These modifications can change the three-dimensional shape and electronic properties of the molecule, potentially leading to new functionalities.

One such modification is the partial hydrogenation of the naphthalene ring. A known derivative is 3,4-dihydro-5,6,7-trimethoxy-2-naphthoic acid . uni.lu In this compound, one of the aromatic rings of the naphthalene system has been reduced. This transformation from a flat, aromatic system to a more flexible, partially saturated one can have profound effects on how the molecule interacts with its environment. The synthesis of such compounds can often be achieved through catalytic hydrogenation of the parent naphthoic acid or its ester, sometimes under specific conditions to control the extent of reduction. chemicalbook.com

Another modification involves the introduction of a ketone group into the ring system, as seen in 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid . nih.gov This "tetralone" derivative has one of the rings fully saturated and contains a carbonyl group. Such a modification not only changes the geometry but also introduces a new reactive site for further chemical transformations. The synthesis of tetralones often involves intramolecular Friedel-Crafts acylation reactions.

The complete removal of the carboxylic acid and one aromatic ring, leading to structures like 5,6,7,8-Tetrahydro-2-naphthol , further illustrates the extent of possible modifications. nih.gov

The following table details some of these modifications:

| Modified Compound | Structural Change | Key Feature |

| 3,4-dihydro-5,6,7-trimethoxy-2-naphthoic acid uni.lu | Partial saturation of one ring | Increased conformational flexibility |

| 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid nih.gov | Saturation of one ring and introduction of a ketone | Altered geometry and additional reactive site |

| 5,6,7,8-Tetrahydro-2-naphthol nih.gov | Saturation of one ring and conversion of carboxylic acid to hydroxyl | Change in core scaffold and functional group |

Synthesis of Fused Heterocyclic Analogues

Fusing a heterocyclic ring to the this compound framework can generate novel, complex molecular architectures with potentially unique properties. The synthesis of such compounds often involves leveraging the existing functional groups on the naphthoic acid to build the new ring system.

While specific examples starting from this compound are scarce, synthetic strategies from related fields are instructive. For instance, the synthesis of fused heterocycles often employs multicomponent reactions, which allow for the construction of complex molecules in a single step. nih.gov Tetronic acid, for example, is a versatile building block used in such reactions to create a variety of fused systems. nih.gov

A more classical approach involves the condensation of a bifunctional precursor. For example, the synthesis of anthra[2,3-b]thiophene (B15350492) derivatives has been achieved by the condensation of a substituted anthraquinone (B42736) with methyl thioglycolate. osi.lv This strategy could be adapted to the naphthoic acid core. The 2-carboxylic acid and an adjacent position could be functionalized to create a suitable precursor for cyclization. For example, converting the 2-carboxylic acid to an ester and introducing a reactive group at the 1 or 3-position would set the stage for an intramolecular condensation to form a fused five or six-membered ring.

The synthesis of benzo-fused heterocycles through isomerization and ring-closing metathesis reactions offers another powerful set of tools for creating fused systems. These methods provide access to a variety of ring sizes, including five, six, seven, and eight-membered rings fused to an aromatic substructure.

Potential fused heterocyclic systems derived from this compound are presented in the table below:

| Fused Heterocycle Type | Potential Synthetic Strategy |

| Naphtho[2,3-d]oxazole | Condensation of a 3-amino-2-naphthoic acid derivative |

| Naphtho[2,1-b]furan | Intramolecular cyclization of a 1-substituted-2-naphthoic acid derivative |

| Naphtho[2,3-c]thiophene | Condensation of a 2,3-difunctionalized naphthalene precursor |

| Naphtho[2,3-g]quinoline | Multi-step synthesis involving construction of a pyridine (B92270) ring |

These synthetic avenues, though demonstrated on other aromatic systems, provide a rational basis for the design and synthesis of novel heterocyclic compounds built upon the this compound scaffold.

Structure Activity Relationship Sar Studies of 5,6,7 Trimethoxy 2 Naphthoic Acid Derivatives

Correlating Structural Features with Observed Biological Potency

Structure-activity relationship (SAR) studies for derivatives of 5,6,7-trimethoxy-2-naphthoic acid focus on how modifications to the naphthalene (B1677914) core, the methoxy (B1213986) groups, and the carboxylic acid moiety impact biological efficacy. While direct studies on this specific molecule are limited, research on analogous structures, such as other substituted naphthoic acids and trimethoxy-containing compounds, provides a framework for understanding its likely SAR profile.

The arrangement and electronic nature of substituents on the naphthalene ring are critical determinants of activity. For instance, in a series of naphthalene-chalcone hybrids, substitution at the second position of the naphthalene ring was found to enhance activity. nih.gov The presence of the naphthalene ring itself contributes positively to activity, often through aromatic hydrogen bonds with biological targets. nih.gov

The methoxy groups at positions 5, 6, and 7 are expected to significantly influence the molecule's properties. The number and position of these groups can alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are key to receptor binding and cellular uptake. In studies of 5,6,7-trimethoxyflavones, which share the trimethoxy aromatic feature, modifications to these groups and other parts of the molecule led to compounds with moderate to high anti-proliferative activities against various cancer cell lines. nih.gov For example, the derivative 3c in one study showed a potent IC₅₀ value of 5.30 μM against Aspc-1 cancer cells. nih.gov

Furthermore, modifications to the carboxylic acid group, such as esterification or conversion to an amide, can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile. In a study of naphthalene derivatives, esterification of a naphthol to an acetate (B1210297) derivative enhanced its antioxidant activity. researchgate.net This suggests that converting the carboxylic acid of this compound into various esters or amides could modulate its biological effects.

The table below illustrates SAR findings from related naphthalene derivatives, showing how different substituents can affect biological potency.

| Compound ID | Naphthalene Core Substitution | Other Modifications | Biological Activity (IC₅₀) | Target |

| Compound 2j | Substituted at 2-position | Piperazine and 2-methoxyethyl substituent | - | VEGFR-2 nih.gov |

| Compound 3c | (as part of a flavone) | 5,6,7-trimethoxy substitution | 5.30 μM | Aspc-1 cells nih.gov |

| TAC | 1-naphthalene derivative | Diacetate ester | High potency | Lysozyme release researchgate.net |

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as it governs the three-dimensional arrangement of atoms and thus the interaction with stereospecific biological targets like enzymes and receptors. nih.govnih.gov For derivatives of this compound, the introduction of chiral centers can lead to enantiomers or diastereomers with significantly different potencies, metabolic stabilities, and even modes of action.

While specific studies on the stereochemistry of this compound derivatives are not extensively documented, research on related chiral naphthalene and benzomorphan (B1203429) structures provides valuable insights. researchgate.netresearchgate.net For instance, in a series of 6,7-benzomorphan derivatives, the absolute stereochemistry was found to be critically important for differentiating between binding affinities at different receptors. researchgate.net The enantiomers of SKF 10,047, a benzomorphan, exhibit different receptor preferences: the (-)-enantiomer preferentially binds to opiate receptors, while the (+)-enantiomer has higher specificity for the σ site. researchgate.net

This principle is broadly applicable. The introduction of a chiral center, for example by adding a substituted alkyl chain to the naphthalene core or to the carboxylic acid group, would necessitate the separation and individual testing of the resulting enantiomers. It is common for one enantiomer (the eutomer) to possess the desired biological activity, while the other (the distomer) is less active or may even contribute to undesirable side effects. nih.gov Studies on other chiral molecules have shown that stereochemistry can affect drug uptake, with some transport systems being stereoselective. nih.gov Therefore, any development of chiral derivatives of this compound would require careful stereochemical assignment and evaluation. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthoic Acids

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For naphthoic acids and their derivatives, QSAR models can predict the biological potency of new, unsynthesized analogs, thereby guiding drug design and optimization.

QSAR studies on naphthalene derivatives have shown that biological activity can be correlated with various physicochemical descriptors. nih.gov A study on the toxicity of 22 naphthalene derivatives against Tetrahymena pyriformis identified several key parameters:

Hydrogen acceptance (Ha): The ability to accept hydrogen bonds.

Hydrophobicity (π): The partitioning of the molecule between an oily and an aqueous phase.

Polar electronic effects (F): The influence of substituents on the electronic distribution.

Molar connectivity index (¹χv): A descriptor related to the size and branching of the molecule.

Resonance effects (R): The delocalization of electrons through the aromatic system.

The resulting QSAR model revealed that hydrogen acceptance and hydrophobicity were the most significant factors, accounting for 71% of the variability in biological response. nih.gov

In the context of this compound, a QSAR model would quantify the contributions of the trimethoxy and carboxylic acid groups. The methoxy groups would primarily influence hydrophobicity and electronic properties, while the carboxylic acid would be a key site for hydrogen bonding. By systematically varying substituents on the naphthalene ring and correlating the changes with activity, a predictive model could be built. Such models are invaluable for prioritizing which derivatives to synthesize and test, saving time and resources in the drug discovery process. nih.govnih.gov

Ligand-Target Interaction Analysis and Binding Site Characterization

Understanding how a ligand interacts with its biological target at the molecular level is fundamental to drug design. Techniques like molecular docking and molecular dynamics simulations are used to predict and analyze the binding modes of molecules like this compound derivatives within the active site of a target protein. nih.govnih.gov

Studies on related naphthalene-based inhibitors reveal common interaction patterns. The naphthalene ring often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the binding pocket. nih.govnih.gov For example, in an analysis of naphthalene-chalcone hybrids targeting the VEGFR-2 enzyme, the naphthalene moiety was shown to form two pi-pi connections with a lysine (B10760008) residue (Lys838). nih.gov

The substituents on the naphthalene core dictate the specific interactions. The methoxy groups of this compound can act as hydrogen bond acceptors, forming bonds with suitable donor residues in the target's active site. The carboxylic acid group is a strong hydrogen bond donor and acceptor and can also form ionic interactions (salt bridges) with positively charged residues like Lysine or Arginine.

Molecular docking simulations of a naphthalene derivative in the active site of the SARS-CoV PLpro enzyme showed that the ligand was stabilized by a network of interactions. nih.gov Similarly, analysis of a 1,4-naphthoquinone (B94277) derivative binding to Human Serum Albumin (HSA) indicated that the interaction was driven by electrostatic forces and resulted in changes to the microenvironment of tryptophan and tyrosine residues in the protein. nih.gov These examples highlight the types of interactions that would be critical for the biological activity of this compound derivatives, guiding modifications to enhance binding affinity and selectivity.

Advanced Analytical Techniques in the Characterization and Quantification of 5,6,7 Trimethoxy 2 Naphthoic Acid

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of a unique elemental formula, distinguishing it from other molecules with the same nominal mass.

For 5,6,7-trimethoxy-2-naphthoic acid, with a molecular formula of C₁₄H₁₄O₅ chembk.com, the theoretical monoisotopic mass is 262.08412 Da. HRMS analysis would seek to find an experimental m/z value that corresponds closely to this theoretical mass. The technique typically involves soft ionization methods, such as Electrospray Ionization (ESI), which keep the molecule intact. In ESI-MS, the compound is often observed as various adducts. For instance, in positive ion mode, it may be detected as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the potassium adduct [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is commonly observed. The high accuracy of HRMS allows for the confident confirmation of the assigned molecular formula by matching the measured mass to the calculated mass of these specific ions.

| Adduct Type | Adduct Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | [C₁₄H₁₅O₅]⁺ | 263.09135 |

| [M+Na]⁺ | [C₁₄H₁₄O₅Na]⁺ | 285.07330 |

| [M+K]⁺ | [C₁₄H₁₄O₅K]⁺ | 301.04723 |

| [M-H]⁻ | [C₁₄H₁₃O₅]⁻ | 261.07685 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. Through various NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, the chemical environment of each atom in the molecule can be mapped out, confirming the connectivity and spatial arrangement of the atoms.

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons on the naphthalene (B1677914) core, the protons of the three methoxy (B1213986) groups, and the carboxylic acid proton. The aromatic protons (H-1, H-3, H-4, and H-8) would appear as singlets or doublets in the downfield region (typically 7.0-8.5 ppm). The three methoxy groups would each produce a sharp singlet, likely between 3.8 and 4.1 ppm mdpi.com. The acidic proton of the carboxyl group is expected to be a broad singlet at a very downfield chemical shift, often above 12 ppm.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (around 170 ppm). The aromatic carbons would resonate in the 100-160 ppm range, with carbons attached to the electron-donating methoxy groups appearing more upfield than the others. The carbons of the three distinct methoxy groups would be found in the 55-65 ppm region mdpi.com.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguous assignment. COSY identifies proton-proton couplings within the same spin system, while HMBC reveals long-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular framework mdpi.comnih.gov.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 | ~8.0-8.2 (s) | ~105-110 |

| 2 | - | ~125-130 |

| 3 | ~7.8-8.0 (d) | ~128-132 |

| 4 | ~7.2-7.4 (d) | ~122-126 |

| 4a | - | ~129-133 |

| 5 | - | ~150-155 |

| 6 | - | ~140-145 |

| 7 | - | ~150-155 |

| 8 | ~7.1-7.3 (s) | ~100-105 |

| 8a | - | ~120-125 |

| COOH | >12 (br s) | ~168-172 |

| 5-OCH₃ | ~3.9-4.1 (s) | ~56-62 |

| 6-OCH₃ | ~3.9-4.1 (s) | ~56-62 |

| 7-OCH₃ | ~3.9-4.1 (s) | ~56-62 |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are standard for determining the purity of chemical compounds and for their quantification in various matrices.

For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be most common. In this setup, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) and/or methanol (B129727) with water sielc.comresearchgate.nethelixchrom.com. An acid modifier, such as formic acid or phosphoric acid, is usually added to the mobile phase to ensure the carboxylic acid group remains protonated and does not interact with residual silanols on the column, which leads to sharper, more symmetrical peaks sielc.com.

Purity is assessed by injecting a solution of the compound and monitoring the detector signal (commonly UV absorbance at a wavelength where the naphthalene core absorbs strongly). A pure compound will ideally show a single, sharp peak. The presence of other peaks indicates impurities, and the area of each peak is proportional to its concentration. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. The concentration of the analyte in an unknown sample can then be determined by comparing its peak area to the calibration curve. When coupled with a mass spectrometer (LC-MS), this technique provides both quantitative data and mass information for the analyte and any impurities prolekare.cz.

| Parameter | Typical Condition |

|---|---|

| Column | Reverse Phase C18 or similar (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile / Water or Methanol / Water gradient |

| Modifier | 0.1% Formic Acid or 0.1% Phosphoric Acid |

| Detection | UV (e.g., at 254 nm) or Mass Spectrometry (MS) |

| Flow Rate | ~1.0 mL/min |

Emerging Spectroscopic Methods for Compound Analysis

While the aforementioned techniques are well-established, emerging spectroscopic methods offer new capabilities for detailed compound analysis.

Terahertz (THz) Spectroscopy: Operating between the microwave and infrared regions of the electromagnetic spectrum, THz spectroscopy probes low-frequency molecular vibrations and intermolecular interactions, such as hydrogen bonds. americanpharmaceuticalreview.comresearchgate.net This makes it uniquely sensitive to the crystalline structure and polymorphic form of a compound, which is critical in pharmaceutical and materials science. tandfonline.comresearchgate.netnews-medical.net For this compound, THz spectroscopy could provide a distinct spectral fingerprint of its solid-state form and be used to study phase transitions or identify different crystal polymorphs.

Surface-Enhanced Raman Spectroscopy (SERS): Standard Raman spectroscopy provides information on molecular vibrations but often suffers from weak signals. SERS dramatically amplifies the Raman signal (by factors of 10⁶ or more) by adsorbing the analyte onto a nanostructured metal surface, typically gold or silver. acs.org This enhancement allows for the detection of trace amounts of a substance and provides detailed structural information. acs.orgnih.gov SERS could be applied to this compound to study its adsorption behavior on surfaces or to detect it at very low concentrations in complex mixtures. The technique is highly specific, as the enhancement depends on the molecule's proximity and orientation to the metal surface. youtube.com

These emerging techniques, while not yet routine for this specific compound, represent the future of analytical chemistry, promising greater sensitivity and new dimensions of structural and functional information.

Computational Chemistry and in Silico Studies of 5,6,7 Trimethoxy 2 Naphthoic Acid

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. While specific molecular docking studies on 5,6,7-trimethoxy-2-naphthoic acid are not extensively documented in publicly available literature, insights can be gleaned from studies on structurally related naphthoic acid and trimethoxy-substituted compounds.

Research on other naphthalene-based derivatives has demonstrated their potential to interact with various biological targets. For instance, molecular docking studies of certain naphtha[1,2-d]thiazol-2-yl urea/thiourea derivatives have been performed to understand their interactions with the human adenosine (B11128) A(2A) receptor, a target for Parkinson's disease. nih.gov In these studies, it was observed that derivatives carrying methoxy (B1213986) groups on a phenyl ring exhibited significant hydrophilic and lipophilic interactions within the receptor's binding cavity, contributing to lower binding energies and suggesting potent antagonistic activity. nih.gov

For this compound, the three methoxy groups would be expected to play a crucial role in its binding to a protein target. These groups can act as hydrogen bond acceptors, forming interactions with suitable donor residues (e.g., arginine, lysine (B10760008), asparagine) in a protein's active site. The naphthalene (B1677914) core provides a rigid scaffold that can engage in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The carboxylic acid moiety is a key functional group that can form strong hydrogen bonds or ionic interactions with basic residues.

A hypothetical molecular docking simulation of this compound into a protein active site would likely reveal a complex network of interactions. The predicted binding energy, typically expressed in kcal/mol, would provide a quantitative estimate of the ligand's binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex.

Table 1: Potential Molecular Interactions of this compound Functional Groups in a Protein Binding Site

| Functional Group | Potential Interacting Residues | Type of Interaction |

| Naphthalene Core | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine | π-π Stacking, Hydrophobic |

| 5,6,7-Trimethoxy Groups | Arginine, Lysine, Asparagine, Glutamine, Serine | Hydrogen Bond Acceptor |

| 2-Naphthoic Acid | Arginine, Lysine, Histidine, Serine, Threonine | Hydrogen Bond Donor/Acceptor, Ionic Interaction |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful theoretical methods used to determine the electronic structure and properties of molecules. These calculations can provide valuable information about a molecule's geometry, stability, and reactivity. For this compound, quantum chemical calculations can be employed to understand how the trimethoxy substituents influence the electronic properties of the naphthoic acid scaffold.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. The distribution of these frontier orbitals can also indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Predicted Physicochemical Properties of Naphthoic Acid Derivatives from Quantum Chemical Calculations

| Property | Description | Predicted Influence of Trimethoxy Groups |

| Total Energy | A measure of the molecule's stability. | Substitution pattern affects overall stability. |

| HOMO-LUMO Gap | Indicator of chemical reactivity. | Electron-donating methoxy groups may decrease the gap, increasing reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The polar methoxy and carboxylic acid groups will create a significant dipole moment. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Negative potential is expected around the oxygen atoms of the methoxy and carboxyl groups. |

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the most energetically favorable route. This information is crucial for optimizing reaction conditions and improving the efficiency of synthetic processes.

The synthesis of multisubstituted naphthoic acids can proceed through various routes, and computational modeling can help in understanding the intricacies of these reactions. acs.org For example, in a hypothetical synthesis of this compound, computational studies could be used to investigate the mechanism of the key bond-forming steps. By modeling the transition state structures and calculating their corresponding activation energies, one can predict the feasibility of a proposed synthetic step and identify potential side reactions.

Studies on the reaction mechanisms of other complex molecules, such as camptothecin, have demonstrated the power of these computational approaches. nih.govnih.gov In these studies, quantum chemical calculations were used to map the potential energy surface of the reaction, identify the transition states, and calculate reaction rate constants. nih.govnih.gov A similar approach could be applied to understand the synthesis of this compound, providing a detailed, atomistic-level understanding of the reaction mechanism.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Should this compound be identified as a hit compound with promising biological activity, virtual screening and lead optimization strategies would be employed to discover analogues with improved potency, selectivity, and pharmacokinetic properties.

In a virtual screening campaign, a library of compounds structurally related to this compound would be docked into the active site of the target protein. The compounds would be ranked based on their predicted binding affinities, and the top-ranking molecules would be selected for experimental testing. This approach has been successfully applied to the discovery of inhibitors for various targets using scaffolds related to naphthoic acid, such as naphthoquinones. nih.gov

Once a lead compound is identified, lead optimization strategies are employed to refine its structure and improve its drug-like properties. This process often involves a combination of computational and synthetic efforts. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of analogues with their biological activity. its.ac.idresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the synthetic efforts towards more potent molecules. Computational tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compound and its analogues, helping to identify candidates with a higher probability of success in clinical development. mdpi.com

Prospective Research Directions and Future Applications of 5,6,7 Trimethoxy 2 Naphthoic Acid

Development of Novel Synthetic Methodologies and Sustainable Production

The efficient and sustainable synthesis of 5,6,7-Trimethoxy-2-naphthoic acid is a critical first step towards unlocking its potential. While a definitive synthetic route for this specific molecule is not widely published, several strategies employed for related polysubstituted naphthoic acids could be adapted.

Traditional methods for constructing the naphthalene (B1677914) core often involve multi-step sequences that may lack regiocontrol and employ harsh reagents. Modern synthetic chemistry offers more elegant solutions. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have been effectively used to construct substituted naphthalenes. researchgate.net A potential strategy could involve the coupling of appropriately substituted boronic acids and halo-aromatic compounds to build the trimethoxy-substituted naphthalene ring system, followed by carboxylation. The synthesis of polysubstituted 2-naphthols has also been achieved through palladium-catalyzed intramolecular arylation and defluorinative aromatization, a method that boasts good functional group tolerance. bohrium.com

Another classic approach that could be tailored is the use of Grignard reagents. The carboxylation of a Grignard reagent formed from a corresponding 2-bromo-5,6,7-trimethoxynaphthalene would yield the desired carboxylic acid. orgsyn.org Furthermore, Friedel-Crafts acylation reactions are a well-established method for the synthesis of naphthol derivatives, which can be further functionalized. researchgate.net

Looking towards greener and more sustainable production, chemo-enzymatic methods present a promising alternative. A notable example is the preparative-scale chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid, a naturally occurring compound. tandfonline.comresearchgate.net This process utilizes a laccase-mediated dimerization followed by an alkaline rearrangement. tandfonline.comresearchgate.net Given the structural similarity, it is conceivable that a similar biocatalytic approach could be developed for this compound, potentially starting from a related, readily available phenolic precursor. The use of enzymes could offer high selectivity and reduce the reliance on hazardous reagents and solvents, aligning with the principles of green chemistry.

Furthermore, visible-light photoredox catalysis is an emerging powerful tool in organic synthesis that allows for the formation of complex bonds under mild conditions. acs.orgmdpi.com This technology has been applied to the synthesis of naphthalene diimides and could potentially be adapted for the construction of the polysubstituted naphthalene core of the target molecule. beilstein-journals.org

Exploration of Undiscovered Biological Activities and Target Identification

The 5,6,7-trimethoxy substitution pattern is a key feature of several classes of biologically active natural products and synthetic compounds, suggesting that this compound may possess interesting pharmacological properties.

A significant body of research has focused on 5,6,7-trimethoxyflavones, which have demonstrated a range of biological effects including anti-proliferative, anti-tumor, and anti-inflammatory activities. Similarly, synthetic 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives have shown potent anticancer activities. This recurring motif's association with anticancer properties strongly suggests that this compound and its derivatives should be investigated as potential anticancer agents. Initial research could involve screening the compound against a panel of cancer cell lines to identify any cytotoxic or cytostatic effects.

Beyond cancer, the trimethoxy substitution pattern is also found in the well-known psychedelic protoalkaloid, mescaline (3,4,5-trimethoxyphenethylamine). wikipedia.org Mescaline exerts its effects primarily through interaction with serotonin (B10506) 5-HT2A receptors. wikipedia.org While the naphthalene core of this compound is structurally distinct from the phenethylamine (B48288) scaffold of mescaline, the shared trimethoxy aromatic moiety warrants an investigation into its potential interaction with serotonergic or other G-protein coupled receptors.

The naphthoic acid scaffold itself is present in molecules with diverse biological activities. For instance, some naphthoic acid derivatives have been explored as potential anticancer agents. researchgate.net Therefore, identifying the specific molecular targets of this compound will be crucial. This can be achieved through a combination of computational and experimental approaches. In silico docking studies could predict potential binding partners, which can then be validated through in vitro binding assays and enzymatic activity assays.

Design of Next-Generation Naphthoic Acid Scaffolds for Chemical Biology

The this compound core can serve as a versatile scaffold for the development of new chemical biology tools and therapeutic candidates. By systematically modifying the core structure, libraries of new compounds can be generated and screened for desired biological activities.

One promising approach is the application of fragment-based drug discovery (FBDD). The 5,6,7-trimethoxy-naphthalene moiety can be considered a fragment that can be elaborated in three dimensions to enhance its binding affinity and selectivity for a particular biological target. Modular synthetic platforms that allow for the rapid generation of diverse derivatives from a common building block will be invaluable in this endeavor.

The carboxylic acid group of this compound provides a convenient handle for further chemical modifications. It can be converted to a variety of functional groups, such as amides, esters, and ketones, allowing for the introduction of different substituents to probe the structure-activity relationship. For example, the synthesis of N-methoxy-N-methyl-1-naphthalenecarboxamide (Weinreb amide) from 1-naphthoic acid demonstrates a facile conversion of the carboxylic acid to a versatile intermediate for further reactions. sigmaaldrich.com

The design of novel chalcone (B49325) derivatives based on a 2,4,6-trimethoxybenzene ring has led to the discovery of potent antitumor agents. A similar strategy could be applied to this compound, where the naphthoic acid core is used as a starting point for the synthesis of new chalcone analogues or other classes of compounds.

Potential Applications in Materials Science and Chemical Tool Development

The unique photophysical and chemical properties of the naphthalene ring system suggest that this compound could find applications in materials science and as a chemical tool.

Naphthoic acid derivatives have been successfully employed as fluorescent probes. For example, they have been used to develop assays for screening advanced glycation end-product (AGE) breakers. nih.gov The trimethoxy substitution on the naphthalene ring of this compound is likely to modulate its fluorescence properties. Therefore, it is worthwhile to investigate its potential as a fluorescent sensor for specific analytes or as a label for biomolecules in imaging applications.

Naphthalene diimides, which share the naphthalene core, have been developed as visible-light photoredox catalysts. beilstein-journals.org These organic dyes can absorb visible light and initiate chemical reactions, offering a more sustainable alternative to transition metal-based catalysts. beilstein-journals.org The electronic properties of this compound, influenced by the electron-donating methoxy (B1213986) groups, could be harnessed in the design of new organic photoredox catalysts.

Furthermore, the naphthoic acid moiety can be used as a building block for the synthesis of larger, more complex molecular architectures with potential applications in organic electronics or as components of functional polymers. The ability to precisely control the substitution pattern on the naphthalene ring is crucial for tuning the material's properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。